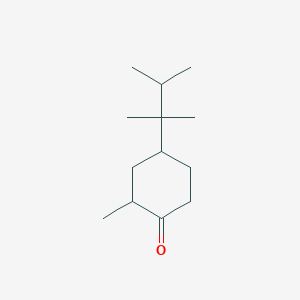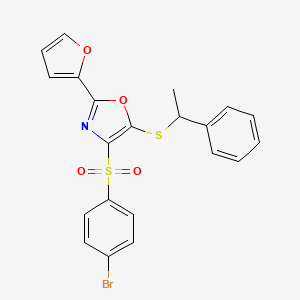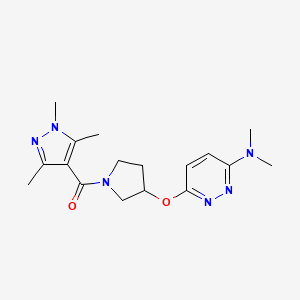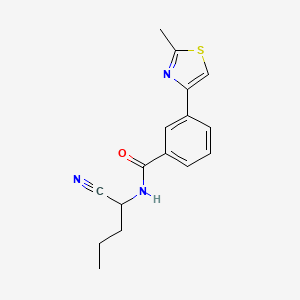
4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexanone, or 4-DMBC, is an organic compound belonging to the class of cyclohexanones. The compound is an important intermediate in the synthesis of various compounds and has been used in a wide range of scientific research applications. 4-DMBC is a colorless liquid with a faint odor, and has a boiling point of 101.3°C and a melting point of -44°C. It is soluble in most organic solvents and has a relatively low toxicity.
Mécanisme D'action
The mechanism of action of 4-DMBC is not well understood. However, it is believed that the compound is converted to a reactive intermediate by the action of an enzyme, which then reacts with other molecules to form a variety of products. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMBC are not well understood. However, it has been shown to have some anti-inflammatory and analgesic effects in animal models. It has also been shown to have some antioxidant activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-DMBC in laboratory experiments is its low toxicity and wide availability. It is also relatively easy to synthesize and is relatively stable in most organic solvents. The main limitation of using 4-DMBC is that it is not very reactive and can be difficult to work with in some laboratory experiments.
Orientations Futures
Future research on 4-DMBC could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done on the synthesis of 4-DMBC and its use in various laboratory experiments. Finally, research could be done on the use of 4-DMBC as a model compound for studying the reactivity of cyclohexanones, as well as for studying the structure-activity relationships of various compounds.
Méthodes De Synthèse
4-DMBC can be synthesized using a variety of methods. The most common method is the reaction of 2,3-dimethylbutan-2-ol with cyclohexanone in the presence of an acid catalyst. This reaction produces 4-DMBC as the major product, along with some minor byproducts. Other methods of synthesis include the reaction of cyclohexanone with 2-methylbutan-2-ol, or the reaction of dimethyl sulfoxide with 2-methylbutan-2-ol.
Applications De Recherche Scientifique
4-DMBC has been used in a variety of scientific research applications. It has been used as a model compound for studying the reactivity of cyclohexanones, as well as for studying the mechanism of action of various enzymes. It has also been used to study the structure-activity relationships of various compounds, as well as for studying the effects of solvents on the reactivity of organic compounds.
Propriétés
IUPAC Name |
4-(2,3-dimethylbutan-2-yl)-2-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-9(2)13(4,5)11-6-7-12(14)10(3)8-11/h9-11H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDCOXAYRBJKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1=O)C(C)(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2870341.png)



![(1Z)-N'-hydroxy-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B2870349.png)

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2870351.png)



![2-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2870360.png)
![1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2870361.png)
![1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B2870363.png)
![2-(4-Trifluoromethylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B2870364.png)